4,5-Dibromo-2-fluoro-1,3-thiazole
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Overview
Description
4,5-Dibromo-2-fluoro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
The synthesis of 4,5-Dibromo-2-fluoro-1,3-thiazole typically involves the bromination and fluorination of thiazole derivatives. One common method includes the reaction of 2-fluoro-1,3-thiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4,5-Dibromo-2-fluoro-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4,5-Dibromo-2-fluoro-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluoro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
4,5-Dibromo-2-fluoro-1,3-thiazole can be compared with other thiazole derivatives such as:
4,5-Dibromo-2-chloro-1,3-thiazole: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
4,5-Dibromo-2-methyl-1,3-thiazole: Contains a methyl group, which affects its solubility and interaction with biological targets.
2,4-Disubstituted thiazoles: These compounds have substitutions at different positions, resulting in varied biological activities and applications.
This compound stands out due to its unique combination of bromine and fluorine atoms, which confer specific chemical properties and biological activities that are valuable in various research and industrial applications.
Properties
CAS No. |
57314-12-2 |
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Molecular Formula |
C3Br2FNS |
Molecular Weight |
260.91 g/mol |
IUPAC Name |
4,5-dibromo-2-fluoro-1,3-thiazole |
InChI |
InChI=1S/C3Br2FNS/c4-1-2(5)8-3(6)7-1 |
InChI Key |
NBVXZZRTDYRQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)F)Br)Br |
Origin of Product |
United States |
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